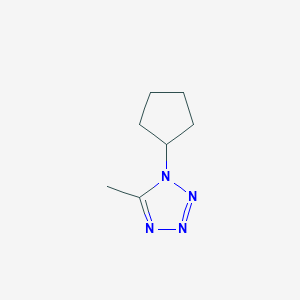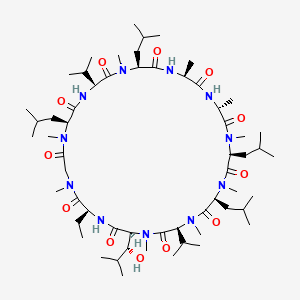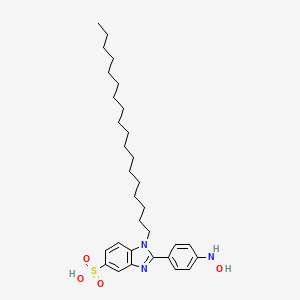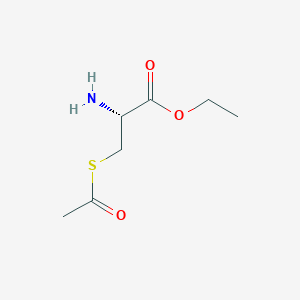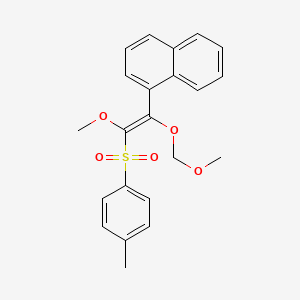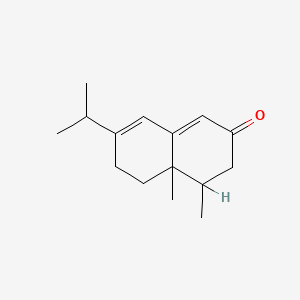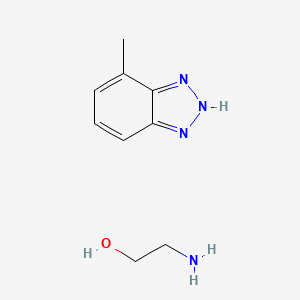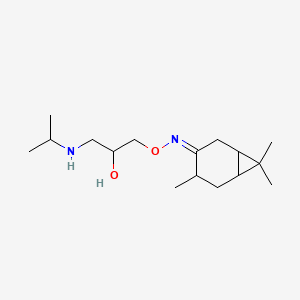
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bicycloheptane ring system with three methyl groups and an oxime functional group attached to a hydroxypropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime typically involves multiple steps One common method starts with the preparation of the bicycloheptanone core, which can be achieved through the cyclization of suitable precursors under acidic or basic conditionsThe final step involves the attachment of the hydroxypropyl chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime or hydroxypropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The hydroxypropyl chain can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-: This compound shares the same bicyclic core but lacks the oxime and hydroxypropyl groups.
Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: Similar structure with a hydroxyl group instead of the oxime.
Bicyclo(4.1.0)hept-3-ene, 3,7,7-trimethyl-: Contains a double bond in the bicyclic ring system.
Uniqueness
The presence of the oxime and hydroxypropyl groups in Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime distinguishes it from similar compounds. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
148022-37-1 |
|---|---|
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
1-(propan-2-ylamino)-3-[(Z)-(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene)amino]oxypropan-2-ol |
InChI |
InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15- |
Clé InChI |
GHSWZIUBMCEJFV-SDXDJHTJSA-N |
SMILES isomérique |
CC\1CC2C(C2(C)C)C/C1=N/OCC(CNC(C)C)O |
SMILES canonique |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


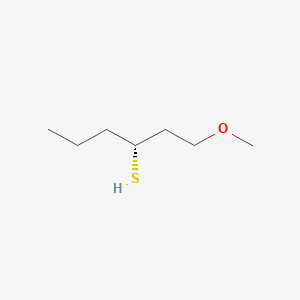

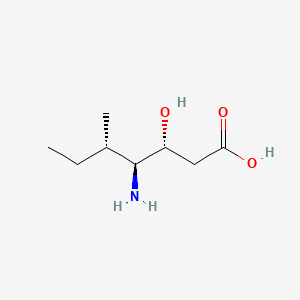

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
